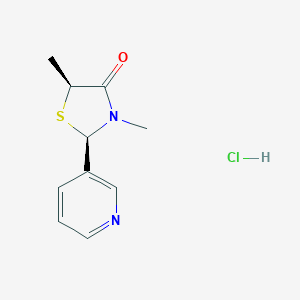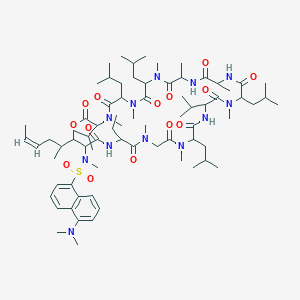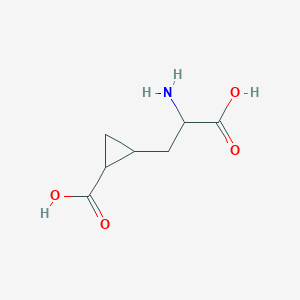![molecular formula C25H27N3O3 B237055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide, commonly known as F 115, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D2 receptor and has been widely used in scientific research for its pharmacological properties.
Wirkmechanismus
F 115 acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the receptor, F 115 reduces the activation of downstream signaling pathways and modulates the release of other neurotransmitters.
Biochemische Und Physiologische Effekte
F 115 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of F 115 is its high selectivity for the dopamine D2 receptor, which allows for precise modulation of dopamine neurotransmission. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on F 115, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of F 115 involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(2-furoyl)piperazine in the presence of a base to form F 115.
Wissenschaftliche Forschungsanwendungen
F 115 has been extensively studied for its pharmacological properties and has been used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological processes. It has been used in studies related to drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Eigenschaften
Produktname |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide |
|---|---|
Molekularformel |
C25H27N3O3 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H27N3O3/c1-18(2)19-5-7-20(8-6-19)24(29)26-21-9-11-22(12-10-21)27-13-15-28(16-14-27)25(30)23-4-3-17-31-23/h3-12,17-18H,13-16H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
UCLSNGHDGWEAQK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
